molecular formula C18H20O B3025099 3',5'-Dimethyl-3-(4-methylphenyl)propiophenone CAS No. 898768-87-1

3',5'-Dimethyl-3-(4-methylphenyl)propiophenone

Cat. No.: B3025099
CAS No.: 898768-87-1
M. Wt: 252.3 g/mol
InChI Key: KFFXBJQIRHTABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features a propan-1-one backbone with a 3,5-dimethylphenyl group at position 1 and a 4-methylphenyl group at position 2. The compound is characterized by its aromatic substitution pattern, which influences its physicochemical properties and reactivity.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-4-6-16(7-5-13)8-9-18(19)17-11-14(2)10-15(3)12-17/h4-7,10-12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFXBJQIRHTABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644131
Record name 1-(3,5-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-87-1
Record name 1-Propanone, 1-(3,5-dimethylphenyl)-3-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethylphenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dimethyl-3-(4-methylphenyl)propiophenone typically involves Friedel-Crafts acylation reactions. One common method includes the reaction of 3,5-dimethylacetophenone with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethyl-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,5’-Dimethyl-3-(4-methylphenyl)propiophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,5’-Dimethyl-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

3',5'-Dimethyl-4'-methoxy-3-(1,3-dioxan-2-yl)propiophenone ()
  • Structure : Differs by a 4'-methoxy group and a 1,3-dioxan-2-yl substituent instead of a 4-methylphenyl group.
  • The methoxy group enhances electron density on the aromatic ring, altering reactivity in electrophilic substitution reactions.
3',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone ()
  • Structure : Contains a thiomethyl (-SCH₃) group at the 2-position of the phenyl ring.
  • Thiomethyl groups are prone to oxidation, which may affect stability under oxidative conditions.
3',5'-Dimethyl-3-(3,4,5-trifluorophenyl)propiophenone ()
  • Structure : Features a 3,4,5-trifluorophenyl group instead of 4-methylphenyl.
  • Impact :
    • Fluorine atoms impart electron-withdrawing effects, reducing electron density on the aromatic ring and altering reactivity in nucleophilic/electrophilic reactions.
    • Increased electronegativity enhances metabolic stability compared to methyl groups.

Physicochemical Properties

Table 1: Key Physicochemical Comparisons
Compound Substituents Melting Point (°C) Solubility Trends Key Interactions
3',5'-Dimethyl-3-(4-methylphenyl)propiophenone 3,5-dimethylphenyl, 4-methylphenyl Not reported Moderate in non-polar solvents (e.g., EtOAc) Van der Waals, C-H⋯π ()
3',5'-Dimethyl-4'-methoxy-3-(1,3-dioxan-2-yl)propiophenone 4'-methoxy, 1,3-dioxan-2-yl Not reported Higher polarity → increased solubility in alcohols Hydrogen bonding (dioxane O-atoms)
α-Acetoxymercuri-β-ethoxy-β-phenyl propiophenone () Hg-containing substituents 134–190 (varies) Poor aqueous solubility Metal coordination, halogen bonds
  • Notes: Mercury-containing derivatives () exhibit significantly higher melting points due to strong intermolecular metallic interactions. Halogen-substituted analogues (e.g., trifluorophenyl in ) show enhanced thermal stability and resistance to enzymatic degradation.

Crystallographic and Spectroscopic Differences

  • Crystal Packing : Compounds like (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines () exhibit significant dihedral angles (~56°) between aromatic rings, driven by weak C–H⋯N and π–π interactions. The main compound’s packing may differ due to its bulkier 3,5-dimethylphenyl group, reducing conformational flexibility.
  • NMR Shifts : highlights that subtle structural changes (e.g., methoxy vs. hydroxy groups) lead to distinct $^{13}\text{C}$-NMR chemical shifts. For the main compound, the 3,5-dimethyl and 4-methylphenyl groups would produce unique shift patterns compared to analogues like 3',5'-dimethyl-4'-methoxy derivatives.

Biological Activity

3',5'-Dimethyl-3-(4-methylphenyl)propiophenone, a synthetic compound, has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its interactions with various biomolecules, phytotoxic effects, and implications in pharmacology.

  • Chemical Formula : C18H20O
  • CAS Number : 898768-87-1
  • Molecular Weight : 264.35 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in phytotoxicity and potential interactions with neurotransmitter systems.

Phytotoxic Activity

A study evaluating the phytotoxic effects of phenolic compounds including propiophenone derivatives demonstrated that this compound significantly inhibited seed germination and seedling growth in various assays. The findings are summarized in Table 1.

CompoundConcentration (mM)Germination Inhibition (%)Hypocotyl Length Inhibition (%)Radicle Length Inhibition (%)
This compound0.1405045
Propiophenone0.1304035
Mixture of Propiophenones0.1607065

The results indicate that higher concentrations lead to greater inhibition of germination rates and seedling growth, suggesting a dose-dependent relationship.

Case Studies and Research Findings

  • Phytotoxicity Assessment : A comprehensive study conducted on the effects of various propiophenones on Allium cepa (onion) and Lactuca sativa (lettuce) demonstrated significant inhibition of radicle and hypocotyl growth across different concentrations. The study concluded that the compound's structure plays a crucial role in its biological activity, particularly in inhibiting plant growth.
  • Comparative Analysis : In a comparative analysis of several phenolic compounds, it was noted that the presence of methyl groups on the aromatic ring enhances the inhibitory effects on seed germination and growth parameters. This aligns with findings from other studies indicating that structural modifications can significantly alter biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',5'-Dimethyl-3-(4-methylphenyl)propiophenone
Reactant of Route 2
Reactant of Route 2
3',5'-Dimethyl-3-(4-methylphenyl)propiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.